molecular formula C13H9Cl3N2O2 B11080831 2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B11080831
M. Wt: 331.6 g/mol
InChI Key: GLRCZMQIMXLVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 on the pyridine ring, a methoxy group attached to the phenyl ring, and a carboxamide group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: :

Properties

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

IUPAC Name

2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl3N2O2/c1-20-8-4-2-7(3-5-8)17-13(19)11-9(14)6-10(15)18-12(11)16/h2-6H,1H3,(H,17,19)

InChI Key

GLRCZMQIMXLVEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.